molecular formula C20H23FN4O3S B13319823 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B13319823
M. Wt: 418.5 g/mol
InChI Key: GOGWEKLFSKGXQA-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluoro-substituted phenyl group and other functional groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent results.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of functional groups such as the methoxyethyl group allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: The fluoro-substituted phenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of new products.

Scientific Research Applications

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and structural features Similar compounds may include other thieno[2,3-d]pyrimidine derivatives or fluoro-substituted phenyl compounds, each with their own set of properties and potential applications

Properties

Molecular Formula

C20H23FN4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

4-(4-fluoro-2-propan-2-yloxyanilino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H23FN4O3S/c1-11(2)28-15-9-13(21)5-6-14(15)25-18-16-12(3)17(19(26)22-7-8-27-4)29-20(16)24-10-23-18/h5-6,9-11H,7-8H2,1-4H3,(H,22,26)(H,23,24,25)

InChI Key

GOGWEKLFSKGXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCOC

Origin of Product

United States

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